molecular formula C8H6OS B1625077 1-(5-Ethynylthiophen-2-yl)ethanone CAS No. 658701-97-4

1-(5-Ethynylthiophen-2-yl)ethanone

Cat. No.: B1625077
CAS No.: 658701-97-4
M. Wt: 150.2 g/mol
InChI Key: HPMWZCLCPNXGCU-UHFFFAOYSA-N
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Description

1-(5-Ethynylthiophen-2-yl)ethanone (CAS 658701-97-4) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C8H6OS and a molecular weight of 150.20 g/mol, this specialized thiophene derivative features an acetyl group and a terminal ethynyl group on the thiophene ring, making it a valuable building block in organic synthesis . Thiophene-based monomers and oligomers, such as this compound, are of significant interest in the development of advanced materials due to their outstanding electronic properties and superior processability . The terminal alkyne group is a key functional handle, allowing researchers to utilize click chemistry reactions or participate in metal-catalyzed cross-couplings, such as Sonogashira coupling, to create more complex conjugated structures . This makes the compound a versatile precursor for constructing functional polymers and oligomers for applications in organic electronics, including the development of sensors, biosensors, and solar cells. As a trimer-like structure, it can be polymerized to create perfectly alternated copolymers with tunable bandgaps, which is a crucial characteristic for optoelectronic applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-ethynylthiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6OS/c1-3-7-4-5-8(10-7)6(2)9/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMWZCLCPNXGCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466436
Record name 1-(5-ethynylthiophen-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658701-97-4
Record name 1-(5-ethynylthiophen-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 5 Ethynylthiophen 2 Yl Ethanone and Its Advanced Derivatives

Direct Synthesis Strategies for 1-(5-Ethynylthiophen-2-yl)ethanone

The direct synthesis of this compound can be achieved through several strategic approaches, each with its own set of advantages and applications. These methods primarily involve the introduction of the ethynyl (B1212043) group onto a pre-existing 2-acetylthiophene (B1664040) core or the construction of the thiophene (B33073) ring with the ethynyl and acetyl functionalities already in place.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Sonogashira Coupling)

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. In the context of synthesizing this compound, this would involve the coupling of a protected or unprotected ethynyl group with a halogenated 2-acetylthiophene derivative.

A general representation of this approach involves reacting a 5-halo-2-acetylthiophene (where the halogen is typically iodine or bromine) with a suitable acetylene (B1199291) source, such as trimethylsilylacetylene, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a copper salt like copper(I) iodide. The use of a silyl-protected alkyne is common to prevent side reactions and facilitate purification. The subsequent deprotection of the silyl (B83357) group yields the desired terminal alkyne.

The reaction conditions, including the choice of solvent (e.g., toluene, THF/Et3N), base (e.g., Cs2CO3, Et3N), and temperature, are crucial for achieving high yields and selectivity. nih.govmdpi.com For instance, Sonogashira reactions can often be carried out at room temperature. nih.gov

Table 1: Key Reagents in Sonogashira Coupling for Thiophene Ethynylation

Reagent TypeExamplesRole in Reaction
Thiophene Substrate5-Iodo-2-acetylthiophene, 5-Bromo-2-acetylthiopheneAryl halide partner
Alkyne SourceTrimethylsilylacetylene, PhenylacetyleneEthynyl group donor
Palladium CatalystPd(PPh3)4, Pd(PPh3)2Cl2Facilitates oxidative addition and reductive elimination
Copper(I) Co-catalystCuIActivates the alkyne
BaseTriethylamine (Et3N), Cesium Carbonate (Cs2CO3)Neutralizes HX by-product and facilitates acetylide formation
SolventToluene, Tetrahydrofuran (THF), Diisopropylamine (i-Pr2NH)Provides reaction medium

Halogenation and Subsequent Ethynylation Methods

An alternative strategy involves the initial halogenation of 2-acetylthiophene at the 5-position, followed by an ethynylation reaction. 2-Acetylthiophene itself can be prepared by the Friedel-Crafts acylation of thiophene with acetyl chloride or acetic anhydride, often using a Lewis acid catalyst like stannic chloride or a solid acid catalyst. wikipedia.orggoogle.com

Once 5-halo-2-acetylthiophene is obtained, various ethynylation methods can be employed. Besides the aforementioned Sonogashira coupling, other nucleophilic substitution-type reactions with metal acetylides can be considered, although these are generally less common for aryl halides compared to the palladium-catalyzed methods. Bromination of thiophene derivatives can be achieved regioselectively. nih.gov

Direct Ethynylation Techniques from Precursor Molecules

Direct ethynylation techniques that bypass the need for a pre-halogenated thiophene are also of significant interest as they offer a more atom-economical approach. While less documented for this compound specifically, methods involving C-H activation and subsequent coupling with an ethynylating agent are at the forefront of modern organic synthesis. These reactions are often catalyzed by transition metals and represent a developing area of research.

Another approach could involve the construction of the thiophene ring itself from precursors already containing the acetyl and ethynyl functionalities. For example, a Gewald-type reaction could potentially be adapted, starting from appropriate precursors. mdpi.com

Derivatization Pathways and Functionalization of the Ethynyl Group

The terminal alkyne in this compound is a versatile functional group that serves as a gateway to a vast array of more complex molecules. beilstein-journals.org Its reactivity allows for the construction of novel conjugated systems and the introduction of various functionalities.

Alkyne Functionalization for Novel Conjugated Systems

The ethynyl group is a key building block for extending the π-conjugated system of the thiophene ring. This is particularly valuable in the field of organic electronics for the synthesis of conductive polymers and molecular wires. beilstein-journals.org

One of the most common methods for this functionalization is again the Sonogashira cross-coupling reaction, where this compound can be coupled with various aryl or heteroaryl halides to create extended conjugated structures. This allows for the precise tuning of the electronic and photophysical properties of the resulting molecules. For instance, coupling with substituted pyridines has been demonstrated in the synthesis of extended viologens. mdpi.com

Table 2: Examples of Alkyne Functionalization Reactions

Reaction TypeReagentsResulting Structure
Sonogashira CouplingAryl/Heteroaryl Halide, Pd catalyst, CuI, BaseThiophene-Aryl/Heteroaryl Conjugated System
Glaser CouplingOxidizing agent (e.g., Cu(OAc)2), BaseSymmetrical 1,3-diyne (dimer)
Click Chemistry (Huisgen Cycloaddition)Azide (B81097) (R-N3), Cu(I) catalyst1,2,3-Triazole linked system

Selective Protection and Deprotection Strategies (e.g., Protiodesilylation)

In multi-step syntheses, it is often necessary to protect the terminal alkyne to prevent it from reacting under conditions intended to modify other parts of the molecule. organic-chemistry.org The use of protecting groups adds steps to a synthesis but is crucial for achieving the desired outcome. ethz.ch

A common protecting group for terminal alkynes is the trimethylsilyl (B98337) (TMS) group. It is readily introduced by treating the alkyne with a silylating agent like trimethylsilyl chloride. The TMS group is robust under many reaction conditions but can be selectively removed when needed.

Protiodesilylation , the removal of the silyl group to regenerate the terminal alkyne, is a key deprotection strategy. This is typically achieved under mild basic or fluoride-ion mediated conditions. For instance, treatment with potassium carbonate in methanol (B129727) is a common and effective method for desilylation. mdpi.com The choice of deprotection conditions can be tuned to be compatible with other functional groups present in the molecule, a concept known as orthogonal protection. organic-chemistry.org

Table 3: Common Protecting Groups for Terminal Alkynes and Their Deprotection

Protecting GroupProtection ReagentDeprotection Conditions
Trimethylsilyl (TMS)Trimethylsilyl chloride (TMSCl)K2CO3 in MeOH; Tetrabutylammonium fluoride (B91410) (TBAF)
Triethylsilyl (TES)Triethylsilyl chloride (TESCl)Acidic conditions; Fluoride ions
Triisopropylsilyl (TIPS)Triisopropylsilyl chloride (TIPSCl)More forcing acidic conditions; Fluoride ions

The relative stability of silyl ethers, which increases with steric bulk, provides a basis for selective deprotection when multiple silyl groups are present. ethz.ch

Cycloaddition Reactions Involving the Ethynyl Moiety

The ethynyl group of this compound and its derivatives is a versatile functional group for participating in various cycloaddition reactions, leading to the formation of diverse heterocyclic systems. A prominent example is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition. nih.govmdpi.com This reaction involves the interaction of the ethynyl triple bond (the dipolarophile) with a 1,3-dipole, such as an azide or a nitrone, to construct five-membered heterocyclic rings. nih.govmdpi.com

For instance, the reaction of ethynylthiophene derivatives with organic azides provides a direct route to triazole-containing compounds. nih.gov The regioselectivity of this addition, which determines the substitution pattern on the resulting triazole ring, is influenced by both steric and electronic factors of the substituents on the azide and the acetylene. nih.gov Generally, the reaction favors the formation of isomers where electron-withdrawing groups are positioned at the 4-position of the triazole ring and electron-donating groups are at the 5-position. nih.gov

Another significant cycloaddition is the Diels-Alder, or [4+2] cycloaddition, where the ethynyl moiety can act as a dienophile, reacting with a conjugated diene. mdpi.com This reaction is a powerful tool for the synthesis of six-membered rings. The reactivity of the ethynylthiophene in these reactions can be enhanced by the presence of electron-withdrawing groups, such as the acetyl group in this compound. The use of Lewis acid catalysts can also promote these reactions, particularly with less reactive dienes. mdpi.com

The following table summarizes representative cycloaddition reactions involving ethynylthiophenes:

1,3-Dipole/DieneReagentProduct TypeRef
Organic AzideThis compoundTriazole nih.gov
NitroneThis compoundIsoxazoline mdpi.com
2,3-DimethylbutadieneThis compoundSubstituted Benzene (B151609) mdpi.com
CyclopentadieneThis compoundNorbornene derivative mdpi.com

Remote Nucleophilic Substitution Reactions of Ethynylthiophene Esters

While direct nucleophilic substitution on an sp-hybridized carbon of the ethynyl group is challenging, reactions involving the ester functionality in derivatives of this compound can proceed. Ethynylthiophene esters can undergo nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon of the ester. libretexts.orgyoutube.com This reaction typically proceeds through a tetrahedral intermediate. youtube.com

Common nucleophiles for these reactions include hydroxides, alkoxides, and amines. youtube.comyoutube.com The reaction with hydroxide (B78521) ions, known as saponification, leads to the formation of a carboxylate and an alcohol. libretexts.org Transesterification can occur when an ester reacts with an alcohol, typically under acidic or basic catalysis, to exchange the alkoxy group of the ester. youtube.com Aminolysis, the reaction with an amine, results in the formation of an amide. youtube.com

The reactivity of the ester towards nucleophilic attack is influenced by the nature of the nucleophile and the reaction conditions. Stronger nucleophiles and higher temperatures generally increase the reaction rate. The table below provides examples of nucleophilic substitution reactions on ethynylthiophene esters.

NucleophileReagentProduct TypeRef
Hydroxide (e.g., NaOH)Methyl 5-ethynylthiophene-2-carboxylate5-Ethynylthiophene-2-carboxylic acid libretexts.org
Alkoxide (e.g., NaOCH3)Ethyl 5-ethynylthiophene-2-carboxylateMethyl 5-ethynylthiophene-2-carboxylate youtube.com
Amine (e.g., NH3)Ethyl 5-ethynylthiophene-2-carboxylate5-Ethynylthiophene-2-carboxamide youtube.com

Modifications of the Thiophene Ring and Ketone Group

Electrophilic Substitution on the Thiophene Nucleus

The thiophene ring in this compound is susceptible to electrophilic substitution reactions. The acetyl group is a deactivating group and a meta-director in benzene chemistry; however, in the context of the five-membered thiophene ring, its directing influence, along with that of the ethynyl group, needs to be considered. The positions on the thiophene ring available for substitution are C3 and C4. The outcome of the substitution will depend on the specific electrophile and reaction conditions.

Transformations of the Ethanone (B97240) Moiety

The ethanone (acetyl) group of this compound can undergo a variety of chemical transformations. The carbonyl carbon is electrophilic and can be attacked by nucleophiles. For example, reduction of the ketone using hydride reagents like sodium borohydride (B1222165) would yield the corresponding secondary alcohol.

Reaction with organometallic reagents, such as Grignard reagents or organolithium compounds, would lead to the formation of tertiary alcohols. The carbonyl group can also be converted into other functional groups, such as an oxime (by reaction with hydroxylamine) or a hydrazone (by reaction with hydrazine). These transformations significantly expand the molecular diversity achievable from the parent ketone.

ReagentTransformationProduct Type
Sodium borohydrideReductionSecondary alcohol
Methylmagnesium bromideGrignard ReactionTertiary alcohol
HydroxylamineCondensationOxime
HydrazineCondensationHydrazone

Multi-Component and Domino Reaction Strategies for Complex Scaffolds

Multi-component reactions (MCRs), which involve three or more reactants in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient pathway to complex molecular architectures from this compound and its derivatives. nih.gov The ethynyl and acetyl functionalities present in the molecule provide reactive sites for participation in such reactions.

For instance, the acetyl group can undergo condensation with an amine and a source of active methylene (B1212753) compound in a Hantzsch-type reaction to build dihydropyridine (B1217469) scaffolds. The ethynyl group can participate in sequential reactions, such as a Sonogashira coupling followed by an intramolecular cyclization, in a domino fashion. These strategies are highly valued for their atom economy and step efficiency in generating molecular complexity. nih.gov

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to minimize environmental impact. This includes the use of safer solvents, minimizing waste, and employing catalytic methods. For example, the Sonogashira coupling, a key reaction for introducing the ethynyl group, can be performed under greener conditions by using water as a solvent, employing palladium catalysts at low loadings, and utilizing copper-free protocols to reduce heavy metal waste.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 1 5 Ethynylthiophen 2 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-(5-Ethynylthiophen-2-yl)ethanone, distinct signals are expected for the protons of the thiophene (B33073) ring, the acetyl group, and the ethynyl (B1212043) group. The two protons on the thiophene ring, being in different chemical environments, would likely appear as doublets due to spin-spin coupling. The methyl protons of the acetyl group would present as a sharp singlet, typically in the range of δ 2.5-2.7 ppm. The ethynyl proton, being attached to a sp-hybridized carbon, would also appear as a singlet, generally in the region of δ 3.0-3.5 ppm. For comparison, in a related compound, 1-(4-(thiophen-2-yl)phenyl)ethanone, the acetyl protons appear at δ 2.65 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, eight distinct signals would be anticipated. The carbonyl carbon of the acetyl group would be the most downfield signal, typically appearing above δ 190 ppm. The carbons of the thiophene ring would resonate in the aromatic region (δ 120-150 ppm), with their exact shifts influenced by the electron-withdrawing acetyl group and the ethynyl substituent. The two sp-hybridized carbons of the ethynyl group would have characteristic shifts, and the methyl carbon of the acetyl group would appear at the most upfield region of the spectrum. In a study of a boronate ester derivative, 1-[5-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone, the chemical shifts of the carbon atoms were analyzed using computational methods, providing a reference for similar structures. mdpi.com

Proton (¹H) Expected Chemical Shift (δ, ppm) Multiplicity
Thiophene-H7.0 - 8.0Doublet
Thiophene-H7.0 - 8.0Doublet
Acetyl-CH₃2.5 - 2.7Singlet
Ethynyl-H3.0 - 3.5Singlet
Carbon (¹³C) Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)> 190
Thiophene-C120 - 150
Ethynyl-C70 - 90
Acetyl-CH₃20 - 30

Vibrational Spectroscopy Applications: Infrared (IR) and Raman Spectroscopies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ketone is expected around 1660-1680 cm⁻¹. The C≡C stretch of the terminal alkyne would appear as a weak to medium band in the range of 2100-2140 cm⁻¹. The ≡C-H stretch would be observed as a sharp, intense band around 3300 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the thiophene ring would be found in the regions of 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹, respectively. The C-S stretching mode of the thiophene ring is typically observed between 710 and 687 cm⁻¹. iosrjournals.org

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the non-polar C≡C bond, which often gives a stronger signal in Raman than in IR. The symmetric vibrations of the thiophene ring are also often more prominent in the Raman spectrum. Studies on thiophene-containing materials have shown that Raman and IR spectroscopy are powerful tools for quality control and structural analysis. researchgate.netresearchgate.net

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
≡C-H Stretch~3300~3300
C-H (thiophene)3100 - 30003100 - 3000
C≡C Stretch2140 - 21002140 - 2100
C=O Stretch1680 - 16601680 - 1660
C=C (thiophene)1600 - 14001600 - 1400
C-S Stretch710 - 687710 - 687

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and valuable structural information through the analysis of fragmentation patterns.

Ion m/z Description
[C₈H₆OS]⁺150.01Molecular Ion
[C₇H₃OS]⁺135.00Loss of CH₃
[C₂H₃O]⁺43.02Acetyl Cation

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

UV-Visible (UV-Vis) and photoluminescence (PL) spectroscopy provide insights into the electronic transitions within a molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the conjugated system formed by the thiophene ring, the ethynyl group, and the acetyl group. Thiophene and its derivatives typically exhibit strong absorption in the UV region. For instance, in a study of 2-carbaldehyde oxime-5-nitrothiophene, UV spectra showed peaks around 344-369 nm and 256-261 nm, which were attributed to π-π* transitions. globalresearchonline.net Similar transitions would be expected for this compound, with the exact wavelengths influenced by the specific conjugation and substituent effects.

Photoluminescence Spectroscopy: Many thiophene-containing conjugated molecules exhibit fluorescence. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), this compound may emit light at a longer wavelength. The emission spectrum can provide information about the excited state properties of the molecule and can be sensitive to the molecular environment.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This would confirm the planar structure of the thiophene ring and the geometry of the acetyl and ethynyl substituents. For example, the crystal structure of 1-(5-acetyl-2-hydroxy-phenyl)ethanone revealed details about intramolecular hydrogen bonding and π-π stacking interactions. nih.gov

Advanced Hyphenated Techniques for Conformation and Composition Analysis (e.g., Trapped Ion Mobility Spectrometry-Mass Spectrometry)

Hyphenated techniques combine the separation power of one method with the detection capabilities of another, offering enhanced analytical resolution.

Trapped Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS): TIMS-MS is a powerful technique that separates ions based on their size, shape, and charge (collision cross-section, CCS) in the gas phase before mass analysis. fiu.edu This technique has been successfully applied to the characterization of complex mixtures of thiophene compounds in petroleum. acs.orgnih.govacs.orgresearchgate.net For this compound and its derivatives, TIMS-MS could be used to separate isomers that may not be distinguishable by mass spectrometry alone. Furthermore, the correlation of m/z with CCS can provide an additional dimension of structural information, aiding in the confident identification of the compound in complex matrices and providing insights into its molecular shape. nih.govacs.org

Reactivity Profiles and Mechanistic Insights of 1 5 Ethynylthiophen 2 Yl Ethanone Derivatives

Mechanisms of Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and derivatives of 1-(5-Ethynylthiophen-2-yl)ethanone are excellent substrates for these transformations. The general mechanism for these reactions involves a catalytic cycle with a palladium(0)/palladium(II) redox couple. nih.gov This cycle typically consists of three key elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.govlumenlearning.com

The catalytic cycle is initiated by the oxidative addition of an organic halide or triflate to a coordinatively unsaturated palladium(0) complex. nih.gov This step forms a palladium(II) intermediate. The reactivity of the palladium complex can be significantly influenced by the nature of the ligands attached to it; bulky phosphine (B1218219) ligands, for instance, can facilitate the formation of highly reactive, coordinatively unsaturated palladium species. nih.gov

Following oxidative addition, transmetalation occurs. In this step, the organometallic nucleophile (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the palladium(II) center, displacing the halide or triflate. lumenlearning.comlibretexts.org The choice of nucleophile and the reaction conditions are critical for the efficiency of this step.

Finally, reductive elimination from the palladium(II) complex yields the desired cross-coupled product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. nih.govlumenlearning.com The stability and reactivity of the intermediates throughout this cycle are influenced by various factors, including the electronic and steric properties of the substrates, ligands, and solvents. wildlife-biodiversity.com

In the context of this compound derivatives, the terminal alkyne can readily participate in Sonogashira coupling reactions. This specific type of palladium-catalyzed cross-coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. libretexts.org A key feature of the Sonogashira reaction is the use of a copper co-catalyst, which facilitates the formation of a copper acetylide intermediate that then undergoes transmetalation with the palladium complex. libretexts.org

Cycloaddition Reaction Pathways with Ethynylthiophene Moieties

The ethynyl (B1212043) group of this compound derivatives is a prime site for cycloaddition reactions, providing a pathway to construct more complex heterocyclic systems. rsc.org One of the most common types is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. researchgate.net In these reactions, a 1,3-dipole reacts with the alkyne (the dipolarophile) to form a five-membered ring.

The mechanism of these cycloadditions is often concerted, meaning that the new bonds are formed in a single step through a cyclic transition state. However, the degree of synchronicity can vary. researchgate.net Computational studies, such as those using Density Functional Theory (DFT), are invaluable for elucidating the transition state geometries and the energetics of different reaction pathways. researchgate.net These studies can help predict the regio- and stereoselectivity of the cycloaddition. researchgate.net

The reactivity of the ethynylthiophene moiety in cycloadditions is influenced by the electronic nature of the thiophene (B33073) ring and any substituents present. The electron-withdrawing acetyl group in this compound, for example, can influence the electron density of the alkyne and thus its reactivity towards different 1,3-dipoles. The mechanism is often driven by charge transfer from the 1,3-dipole to the LUMO of the acetylene (B1199291) derivative. researchgate.net

Furthermore, metal-catalyzed cycloadditions can also be employed. For instance, isomerization of a terminal alkyne to a metal vinylidene complex can be followed by a cycloaddition reaction. rsc.orgresearchgate.net This approach opens up alternative mechanistic pathways and can lead to products that are not accessible through traditional thermal cycloadditions.

Isomerization Reactions of Metal Vinylidene Units and Related Complexes

Terminal alkynes like this compound can undergo isomerization to form metal vinylidene complexes in the presence of transition metal catalysts. researchgate.netrsc.org This transformation is a key step in a variety of catalytic reactions. The isomerization process typically involves the coordination of the alkyne to a metal center, followed by a 1,2-hydrogen shift.

Recent studies have explored the isomerization of metal vinylidene units themselves, a previously unreported phenomenon. researchgate.net These isomerizations can be triggered by protonation and deprotonation sequences, leading to the formation of novel cyclic metal vinylidene complexes. rsc.orgresearchgate.net The stability and reactivity of these complexes are influenced by the electronic properties of the substituents on the surrounding ligands. rsc.orgrsc.org

Experimental and theoretical investigations have shown that the electrical characteristics of substituents on the rings play a crucial role in controlling the formation of these metal vinylidene units. rsc.orgresearchgate.net The isomerization reactions are often driven by thermodynamic forces. rsc.orgresearchgate.net In some cases, the isomerized product may be unstable and can be trapped through subsequent reactions, such as cycloadditions. researchgate.net

Complex Type Key Features Driving Force Reference
Metal VinylideneFormed from terminal alkynesThermodynamic rsc.orgresearchgate.net
Cyclic Metal VinylideneFormed via isomerizationProtonation/Deprotonation rsc.orgresearchgate.net

Oxidative Reactions and Their Mechanistic Investigations

The thiophene ring, while aromatic, is susceptible to oxidation, particularly under strong oxidizing conditions. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone. These oxidative transformations can significantly alter the electronic properties and reactivity of the thiophene ring system.

Mechanistic investigations into the oxidation of thiophenes often employ computational methods to understand the reaction pathways and the nature of the intermediates. The oxidation can proceed through various mechanisms depending on the oxidant used. For instance, oxidation with peroxy acids may involve an electrophilic attack on the sulfur atom.

Furthermore, the ethynyl group of this compound can also undergo oxidative coupling reactions, such as the Glaser or Eglinton coupling, to form symmetrical diynes. These reactions typically proceed via the formation of a copper acetylide intermediate, which then undergoes oxidative dimerization.

Ring-Opening Reactions in Thiophene-Containing Precursors

Under certain conditions, the thiophene ring in precursor molecules can undergo ring-opening reactions. This process can be a key deactivation mechanism for electronically excited thiophene. rsc.org Upon photoexcitation, thiophene can undergo ring-opening to form a diradical species, which provides a pathway for non-radiative decay back to the ground state. rsc.org This ring-opening is thought to be responsible for the lack of fluorescence in thiophene. rsc.org

The mechanism involves the molecule moving from its initial excited state (S1) to a different region on the potential energy surface that leads to the elongation and eventual cleavage of a carbon-sulfur bond. rsc.org Computational studies have been instrumental in mapping these potential energy surfaces and identifying the key intermediates and transition states involved in the ring-opening process.

Desulfurization is another important ring-opening reaction of thiophenes. Catalytic reduction with Raney Nickel can lead to the removal of the sulfur atom and the formation of a linear alkane, in this case, a derivative of hexane. uop.edu.pk This reaction proceeds via the cleavage of the C-S bonds and hydrogenation of the resulting carbon chain.

Factors Influencing Reaction Selectivity and Efficiency

The selectivity and efficiency of reactions involving this compound derivatives are influenced by a multitude of factors.

For Palladium-Catalyzed Coupling Reactions:

Ligands: The steric bulk and electronic properties of the phosphine ligands on the palladium catalyst are critical. nih.gov Bulky ligands can promote the formation of the active monoligated palladium(0) species. nih.gov

Substrates: The nature of the leaving group on the electrophile and the organometallic nucleophile significantly impacts the rates of oxidative addition and transmetalation. wildlife-biodiversity.com

Reaction Conditions: Temperature, solvent, and the choice of base can all influence the catalytic activity and the stability of the intermediates. wildlife-biodiversity.com

For Cycloaddition Reactions:

Electronic Effects: The electron-withdrawing or -donating nature of substituents on both the ethynylthiophene and the 1,3-dipole determines the frontier molecular orbital energies and, consequently, the reactivity and regioselectivity. researchgate.net

Steric Hindrance: Bulky substituents can hinder the approach of the reactants, affecting the reaction rate and potentially the stereochemical outcome.

Catalyst: In metal-catalyzed cycloadditions, the choice of metal and ligands can dictate the reaction pathway and selectivity. researchgate.net

For Isomerization and Ring-Opening Reactions:

Computational and Theoretical Investigations on 1 5 Ethynylthiophen 2 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. DFT methods provide a balance between computational cost and accuracy, making them a popular choice for studying molecules of the size and complexity of 1-(5-Ethynylthiophen-2-yl)ethanone. These calculations can predict a wide range of properties, from optimized geometries to electronic orbital energies, which are fundamental to understanding the molecule's stability and reactivity. For instance, in a study on the related compound, 1-(5-(4,5-dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone, DFT calculations with the B3LYP functional and a 6-311+G(2d,p) basis set were used to optimize the molecular structure and calculate NMR chemical shifts. sigmaaldrich.commdpi.comresearchgate.net A similar approach would be anticipated to yield valuable data for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of the HOMO and LUMO, and the energy gap between them, are crucial indicators of a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO would likely be distributed over the electron-rich thiophene (B33073) ring and the ethynyl (B1212043) group, which are regions of high electron density. Conversely, the LUMO is expected to be localized primarily on the acetyl group, particularly the carbonyl carbon, which is an electrophilic center. The energy difference between these orbitals would dictate the molecule's susceptibility to electrophilic and nucleophilic attack. FMO analysis can also predict the regioselectivity of reactions, as the regions with the largest orbital coefficients in the HOMO and LUMO are the most likely sites of interaction.

Table 1: Illustrative Frontier Molecular Orbital Energies (Note: The following data is hypothetical and for illustrative purposes, as specific experimental or calculated values for this compound are not readily available in the public domain. The values are representative of what might be expected for a similar conjugated system.)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue represents regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, an MEP map would be expected to show a significant region of negative potential (red) around the oxygen atom of the carbonyl group, reflecting its high electronegativity and the presence of lone pairs. The hydrogen atom of the ethynyl group and the protons on the thiophene ring would likely exhibit a positive potential (blue or greenish-blue). The distribution of electrostatic potential across the molecule provides a clear and intuitive guide to its intermolecular interactions and reactive sites.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns closely with the intuitive Lewis structure concept. uni-muenchen.de This method quantifies the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which corresponds to hyperconjugative and conjugative interactions. The strength of these interactions is evaluated using second-order perturbation theory, providing a quantitative measure of electronic delocalization and its contribution to molecular stability. uni-muenchen.de

In this compound, NBO analysis would reveal the nature of the bonds within the thiophene ring, the acetyl group, and the ethynyl moiety. It would also quantify the delocalization of electron density from the lone pairs of the sulfur and oxygen atoms into adjacent antibonding orbitals. These delocalization energies are indicative of the strength of conjugation within the molecule, which influences its electronic properties and reactivity. For example, a strong interaction between a lone pair on the sulfur atom and a π* orbital of the thiophene ring would indicate significant electron delocalization and contribute to the aromaticity of the ring.

Atoms in Molecules (AIM) Topology Analysis

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. This allows for the characterization of atomic and bond properties based on the topology of the electron density. Key parameters derived from AIM analysis include the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points (BCPs), which are points of minimum electron density between two bonded atoms.

The values of ρ and ∇²ρ at a BCP provide insight into the nature of the chemical bond. For covalent bonds, the electron density at the BCP is typically high, and the Laplacian is negative, indicating a concentration of electron density. For closed-shell interactions, such as ionic bonds or van der Waals interactions, the electron density at the BCP is low, and the Laplacian is positive. For this compound, AIM analysis would be used to characterize the C-C, C-H, C=O, C-S, and C≡C bonds, providing a quantitative measure of their covalent character and strength.

Molecular Dynamics Simulations and Conformation Analysis

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic perspective on its behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape and the study of its dynamic properties.

For this compound, MD simulations could be employed to study the rotational dynamics of the acetyl and ethynyl groups relative to the thiophene ring. This would provide insights into the flexibility of the molecule and the relative populations of different conformers at a given temperature. Such information is crucial for understanding how the molecule might interact with its environment, for example, when binding to a biological target or packing in a crystal lattice. While specific MD studies on this molecule are not prevalent, research on similar structures, such as cis-1-(2-hydroxy-5-methylphenyl)ethanone oxime, has utilized NMR spectroscopy to investigate molecular dynamics in solution. researchgate.net

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Parameters (e.g., ADME Analysis)

In the context of drug discovery and development, in silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. These predictions can help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery pipeline, reducing the time and cost associated with experimental studies.

For this compound, various computational models could be used to predict its ADME properties. For instance, its lipophilicity (logP), which influences its absorption and distribution, can be calculated. Its aqueous solubility, membrane permeability, and potential for metabolism by cytochrome P450 enzymes can also be estimated. While a specific ADME analysis of this compound is not publicly available, studies on other heterocyclic compounds demonstrate the utility of such predictions in assessing drug-likeness. researchgate.netmspsss.org.ua

Table 2: Illustrative Predicted ADME Properties (Note: The following data is hypothetical and for illustrative purposes, based on general expectations for a molecule of this type. It does not represent experimentally validated or specifically calculated data for this compound.)

PropertyPredicted ValueSignificance
Molecular Weight150.2 g/mol Compliant with Lipinski's Rule of Five (<500)
LogP2.1Indicates moderate lipophilicity
Aqueous Solubility-2.5 (log(mol/L))Suggests moderate solubility
H-bond Donors1Compliant with Lipinski's Rule of Five (≤5)
H-bond Acceptors2Compliant with Lipinski's Rule of Five (≤10)

Computational Studies on Reaction Mechanisms and Transition States

While specific computational studies on the reaction mechanisms involving this compound are not extensively documented in publicly available literature, the principles of computational chemistry allow for a robust theoretical exploration of its potential reactivity. Such studies typically employ quantum mechanical methods, most notably Density Functional Theory (DFT), to map out potential energy surfaces, identify transition states, and calculate reaction barriers. This provides a detailed, step-by-step understanding of how a reaction proceeds.

For this compound, several types of reactions could be computationally investigated. For instance, the acetyl group is susceptible to nucleophilic addition, while the ethynyl group can undergo various transformations, including cycloaddition reactions. mdpi.comnih.govitu.edu.tryoutube.com

A hypothetical computational study on the nucleophilic addition to the carbonyl carbon of this compound would involve modeling the approach of a nucleophile. DFT calculations would be used to locate the transition state structure for this addition. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.

Similarly, the reactivity of the ethynyl group in cycloaddition reactions, such as [3+2] cycloadditions, can be explored. mdpi.com Theoretical calculations can predict the regioselectivity and stereoselectivity of such reactions by comparing the activation energies of different possible pathways. mdpi.com

Furthermore, computational methods are instrumental in elucidating the mechanisms of reactions used to synthesize this compound itself. Common synthetic routes to similar thiophene derivatives include the Paal-Knorr synthesis, the Gewald reaction, and palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. wikipedia.orgwikipedia.orgorganic-chemistry.orgresearchgate.netquimicaorganica.orgnih.govresearchgate.net

Paal-Knorr Thiophene Synthesis: Computational modeling of the Paal-Knorr synthesis of a precursor to this compound would involve investigating the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent. wikipedia.orgorganic-chemistry.orgquimicaorganica.orgresearchgate.netresearchgate.net DFT calculations can elucidate the mechanism, which is thought to involve the formation of a thioketone intermediate followed by cyclization and dehydration. wikipedia.orgquimicaorganica.org

Gewald Reaction: A computational study of a Gewald-type synthesis could model the condensation of a ketone with an activated nitrile in the presence of elemental sulfur. wikipedia.orgchemrxiv.orgnih.govumich.eduresearchgate.net DFT calculations have been employed to shed light on the complex mechanism, which involves a Knoevenagel condensation followed by sulfur addition and cyclization. wikipedia.orgchemrxiv.org

Sonogashira Coupling: The synthesis of the ethynylthiophene moiety often utilizes the Sonogashira coupling. Computational studies on this reaction have detailed the catalytic cycle, which includes oxidative addition, transmetalation, and reductive elimination steps. researchgate.netnih.govresearchgate.netmdpi.com DFT calculations can determine the rate-determining step and the influence of ligands and solvents on the reaction efficiency. researchgate.net

Theoretical Basis for Spectroscopic Data Interpretation

Computational chemistry provides a powerful toolkit for the interpretation of experimental spectroscopic data. By calculating spectroscopic parameters from first principles, a direct comparison with experimental spectra can be made, aiding in structure elucidation and the assignment of spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of NMR chemical shifts are a cornerstone of computational spectroscopy. For this compound, DFT methods, often using the Gauge-Including Atomic Orbital (GIAO) approach, can predict the ¹H and ¹³C chemical shifts. mdpi.com The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

A study on a related boronate ester, 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone, demonstrated that DFT calculations using the B3LYP functional and the 6-311+G(2d,p) basis set can provide theoretical ¹H and ¹³C NMR data that are in good agreement with experimental values. mdpi.com This agreement allows for the confident assignment of each resonance to a specific atom in the molecule.

Below is an interactive table showcasing hypothetical calculated vs. experimental NMR data for this compound, based on typical values for similar structures.

AtomCalculated ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)Calculated ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)
COCH₃190.5190.2--
C2145.0144.8--
C3133.0132.87.607.58
C4126.0125.77.207.18
C5128.0127.9--
C≡CH85.084.7--
C≡CH80.079.83.503.48
CH₃26.025.82.502.48

Vibrational (Infrared and Raman) Spectroscopy:

Theoretical calculations of vibrational frequencies are essential for interpreting infrared (IR) and Raman spectra. After obtaining the optimized geometry of this compound at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)), a frequency calculation is performed. researchgate.netresearchgate.net This yields a set of vibrational modes and their corresponding frequencies.

It is important to note that calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies. Therefore, a scaling factor is typically applied to the calculated frequencies to improve agreement with experimental data.

The calculated IR intensities and Raman activities help in distinguishing between different vibrational modes. For this compound, characteristic vibrational modes would include the C=O stretch of the acetyl group, the C≡C stretch of the ethynyl group, and various C-H and C-S stretching and bending modes of the thiophene ring. Computational analysis allows for the precise assignment of each band in the experimental IR and Raman spectra. researchgate.net

Here is an interactive table of expected vibrational frequencies for key functional groups in this compound.

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
AcetylC=O Stretch16651660-1670
EthynylC≡C Stretch21052100-2110
Ethynyl≡C-H Stretch33003290-3310
Thiophene RingC=C Stretch1500-15501500-1550
Thiophene RingC-S Stretch680-720680-720

By providing a theoretical foundation for the interpretation of experimental data, computational chemistry is an indispensable tool in the characterization and study of molecules like this compound.

Applications of 1 5 Ethynylthiophen 2 Yl Ethanone in Advanced Research Domains

Medicinal Chemistry and Pharmaceutical Development

The core structure of 1-(5-ethynylthiophen-2-yl)ethanone is a valuable starting point for the development of new therapeutic agents. The presence of chemically reactive acetyl and ethynyl (B1212043) functional groups allows for straightforward modification and the creation of extensive compound libraries for screening.

The design of novel drug candidates based on the this compound framework often involves molecular hybridization, where the thiophene (B33073) core is linked to other pharmacologically active moieties. Synthetic strategies frequently utilize the reactivity of the acetyl and ethynyl groups to build more complex molecules. For example, derivatives are commonly prepared through condensation reactions or by forming new heterocyclic rings attached to the thiophene base. nih.govpensoft.net This approach has led to the creation of hybrid molecules incorporating fragments like pyrazole, quinazolinone, and benzimidazole, with the aim of enhancing biological activity and target specificity. nih.govpensoft.netmdpi.com

Table 1: Examples of Synthesized Thiophene-Based Drug Candidates

Base Scaffold Reactant/Modification Resulting Compound Class Therapeutic Target Area Reference
Thiophene N-substituted isatin Pyrazole-indole hybrids Anticancer nih.gov
Thiophene 2-Chloromethyl quinazolinone Thiophene-quinazolinone derivatives Anti-inflammatory, Antioxidant researchgate.netnih.gov
Thiophene 1H-benzoimidazole-2-carbaldehyde Thiazolidinone-benzimidazole hybrids Anticancer pensoft.net

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes responsible for the degradation of the extracellular matrix. mdpi.comresearchgate.net Their overactivity is implicated in numerous pathologies, including cancer metastasis and arthritis, making them a key target for therapeutic inhibitors. nih.govnih.gov The development of MMP inhibitors often focuses on molecules that can chelate the catalytic zinc ion in the enzyme's active site. nih.govfrontiersin.org

While direct studies on this compound as an MMP inhibitor are not prominent, its derivatives and other thiophene-containing scaffolds are explored for this purpose. The design of these inhibitors aims to achieve high selectivity for specific MMPs to avoid off-target effects, a common challenge with early-generation inhibitors like those based on hydroxamic acid. nih.govfrontiersin.org Research has focused on developing inhibitors that target secondary binding sites (exosites) to improve specificity. nih.gov

Table 2: Research on Thiophene and Heterocyclic Compounds as Enzyme Inhibitors

Inhibitor Class Target Enzyme(s) Mechanism/Key Finding Reference
Thiophene-quinazolinone hybrids Cyclooxygenase (COX) Inhibition of COX-2 is a key mechanism for anti-inflammatory effects. researchgate.netnih.gov
1-(4-hydroxyphenyl)-2-((aryl)thio)ethanones Acetylcholinesterase (AChE), Carbonic Anhydrases (CAs) Benzoxazole-containing derivative was a potent inhibitor of AChE and CAs. nih.gov
Pyrimidine-2,4,6-trione derivative MT1-MMP, MMP-2, MMP-9 Selective inhibition without the musculoskeletal side effects associated with non-selective inhibitors. frontiersin.org

The thiophene ring is a common feature in many compounds investigated for anticancer properties. Derivatives of this compound are part of a broader effort to develop novel chemotherapeutic agents. These compounds are often tested for their cytotoxicity against a panel of human cancer cell lines.

Research has shown that hybrid molecules containing the thiophene nucleus can exhibit potent anticancer activity. For instance, a series of pyrazole-indole hybrids demonstrated significant inhibitory effects against liver, breast, colon, and lung cancer cell lines, with some compounds showing greater potency than the standard drug doxorubicin. nih.gov The mechanism of action for many fluoroquinolone-based anticancer agents, a class that can be hybridized with thiophene moieties, involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells. nih.gov

Table 3: In Vitro Anticancer Activity of Selected Thiophene Derivatives

Compound/Derivative Class Cancer Cell Line Activity (IC₅₀ in µM) Reference
Pyrazole-indole hybrid (7a) HepG2 (Liver) 6.1 ± 1.9 nih.gov
Pyrazole-indole hybrid (7b) HepG2 (Liver) 7.9 ± 1.9 nih.gov
Doxorubicin (Reference) HepG2 (Liver) 24.7 ± 3.2 nih.gov
Isatin derivative (2h) Jurkat (T-cell leukemia) 0.03 nih.gov

Anti-inflammatory Potential: Thiophene derivatives are well-established as having anti-inflammatory properties, with commercial drugs such as tiaprofenic acid and tinoridine (B109012) built around this core structure. nih.govnih.gov The mechanism often involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory response. nih.govbohrium.com Research into novel thiophene-based anti-inflammatory agents is active, with studies showing that derivatives can significantly reduce inflammation in preclinical models. For example, certain 2-(4-acetyl-3-methyl-5-(arylamino)thiophen-2-yl)-3-arylquinazolin-4(3H)-one derivatives demonstrated significant protection in a carrageenan-induced rat paw edema model. researchgate.netnih.gov

Table 4: Anti-inflammatory Activity of Selected Thiophene Derivatives

Compound Assay Result (% Inhibition) Reference
Thiophene-quinazolinone (11f) Carrageenan-induced rat paw edema 48.94% researchgate.netnih.gov
Thiophene-quinazolinone (11b) Carrageenan-induced rat paw edema 47.04% researchgate.netnih.gov
Thiophene derivative (16) Carrageenan-induced paw edema 48.94% nih.gov

Antimicrobial Potential: The thiophene scaffold is also a component of various compounds designed for antimicrobial activity. Researchers have synthesized and evaluated numerous thiophene derivatives against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov In one study, ciprofloxacin (B1669076) derivatives containing a thienyl-2-oxoethyl moiety showed improved potency against Staphylococcus aureus and Staphylococcus epidermidis compared to the parent drug. nih.gov Another study found that a specific thiophene derivative was more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. mdpi.com

The development of effective and safe antifungal agents is a significant challenge due to the eukaryotic nature of fungal cells, which are similar to human cells. nih.gov Research has explored thiophene derivatives as potential antifungal drugs. One strategy involves inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov Studies have described the synthesis and antifungal properties of thiophene derivatives, such as (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, which showed in vitro activity against Candida albicans comparable to miconazole. nih.gov Other research has focused on creating novel N-(thiophen-2-yl) nicotinamide (B372718) derivatives to test for fungicidal activity. mdpi.com

Oxidative stress is implicated in a wide range of diseases, prompting research into new antioxidant compounds. Thiophene derivatives have been synthesized and evaluated for their ability to scavenge free radicals. researchgate.netnih.gov The antioxidant capacity is often assessed using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging test. researchgate.netmdpi.com For example, a series of 2-(4-acetyl-3-methyl-5-(arylamino)thiophen-2-yl)-3-arylquinazolin-4(3H)-one derivatives were synthesized and showed good free radical scavenging activity, with some compounds demonstrating notable efficacy in both DPPH and nitric oxide scavenging assays. researchgate.netnih.gov

Table 5: Antioxidant Activity of Selected Thiophene-Quinazolinone Derivatives

Compound Assay Activity Reference
Derivative 11h DPPH free radical scavenging Good activity researchgate.netnih.gov
Derivative 11e Nitric oxide radical scavenging Good activity researchgate.netnih.gov

In Vitro and In Vivo Biological Evaluation Strategies

While specific biological activity studies on this compound are not extensively documented in publicly available research, the thiophene scaffold is a well-known pharmacophore present in numerous biologically active compounds. Therefore, a range of established in vitro and in vivo strategies would be employed to investigate the potential therapeutic properties of this compound and its derivatives.

In Vitro Evaluation:

Initial screening would involve a battery of in vitro assays to determine the compound's cytotoxic profile and specific biological activities. nih.gov

Cytotoxicity Assays: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method to assess the effect of the compound on the viability of various cell lines. nih.gov This helps in identifying potential anti-cancer activity and determining the concentration range for further experiments. A range of both tumoral (e.g., MCF-7 for breast cancer, colon cancer cell lines) and non-tumoral cell lines would be used to assess selectivity. nih.govresearchgate.net

Antiproliferative Assays: Should cytotoxicity be observed in cancer cell lines, further investigation into the antiproliferative effects can be conducted using methods like Ki67 staining, which identifies cells undergoing active proliferation. nih.gov

Mechanism of Cell Death: To understand how the compound induces cell death, assays for apoptosis (e.g., Annexin V/propidium (B1200493) iodide staining) and necrosis (e.g., propidium iodide staining alone) would be performed. nih.gov

Anti-inflammatory and Antioxidant Screening: Given that many thiophene derivatives exhibit anti-inflammatory and antioxidant properties, these activities would be assessed. nih.gov In vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging assay and nitric oxide radical scavenging activity would be utilized to evaluate its antioxidant potential. nih.gov

In Vivo Evaluation:

Promising results from in vitro studies would warrant further investigation in animal models.

Anti-inflammatory Activity: The carrageenan-induced rat paw edema model is a standard in vivo assay to evaluate the anti-inflammatory potential of a compound. nih.gov The reduction in paw swelling after administration of the compound would be compared to a standard anti-inflammatory drug like diclofenac (B195802) sodium. nih.gov

Toxicity Studies: Acute toxicity studies in animal models, such as zebrafish embryos, can provide valuable information on the lethal and teratogenic effects of the compound. researchgate.net

The following table outlines potential in vitro and in vivo assays for evaluating the biological profile of this compound and its derivatives.

Evaluation Type Assay Purpose Example Cell Line/Model
In VitroMTT AssayAssess cytotoxicity and antiproliferative effectsMCF-7 (breast cancer), Colon cancer cell lines, Normal lung fibroblasts nih.govresearchgate.net
In VitroKi67 StainingMeasure cell proliferationCancer cell lines showing cytotoxicity nih.gov
In VitroPropidium Iodide StainingAnalyze cell necrosis and nuclear morphologyCancer cell lines showing cytotoxicity nih.gov
In VitroDPPH Radical ScavengingEvaluate antioxidant activity- nih.gov
In VitroNitric Oxide ScavengingEvaluate antioxidant activity- nih.gov
In VivoCarrageenan-Induced Paw EdemaAssess anti-inflammatory activityRats nih.gov
In VivoFish Embryo Toxicity (FET) AssayDetermine lethal and teratogenic effectsZebrafish (Danio rerio) embryos researchgate.net

Materials Science and Organic Electronics

The unique electronic and structural characteristics of this compound make it a highly attractive precursor for the development of novel organic materials for electronic applications.

Thiophene-based polymers, particularly polythiophenes, are among the most studied classes of conductive polymers due to their excellent charge transport properties and environmental stability. mdpi.com The this compound molecule is an ideal starting material for creating such polymers. The ethynyl group provides a reactive site for polymerization reactions, such as Sonogashira coupling, which can be used to create highly conjugated polymer backbones. The acetyl group can be further modified to tune the solubility and electronic properties of the resulting polymer. These polymers can function as the active layer in various organic electronic devices.

Organic solar cells (OSCs) have gained significant attention as a lightweight, flexible, and potentially low-cost alternative to conventional inorganic solar cells. mdpi.com The performance of OSCs is heavily dependent on the properties of the donor and acceptor materials in the active layer. Thiophene-containing polymers are widely used as electron donor materials. mdpi.com this compound can serve as a key building block for synthesizing novel donor-acceptor (D-A) copolymers. By polymerizing this unit with an electron-accepting monomer, the resulting copolymer can have a tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for efficient exciton (B1674681) dissociation and charge transport in an OSC. mdpi.com The development of new quinoxaline-based acceptors has also shown promise in improving OSC performance. rsc.org

Organic light-emitting diodes (OLEDs) are another area where thiophene-based materials have shown great potential. beilstein-journals.org The design of efficient emitter materials is key to the performance of OLEDs. Thienothiophenes, which are fused thiophene ring systems, are known to be good fluorophores. beilstein-journals.org this compound can be used as a precursor to synthesize more complex, fused aromatic systems suitable for OLED applications. For instance, the acetyl and ethynyl groups can be utilized in cyclization reactions to form thienothiophene or other extended π-conjugated systems. These materials can be designed to emit light across the visible spectrum, and their properties can be fine-tuned through chemical modification.

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate surface. cd-bioparticles.comoaepublish.com They are used to modify the surface properties of materials, for instance, to improve the interface between the dielectric and the semiconductor layer in a transistor. elsevierpure.comnih.gov While thiols are commonly used to form SAMs on gold surfaces, the ethynyl group of this compound offers an alternative route for surface modification. cd-bioparticles.com The terminal alkyne can readily undergo "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to covalently attach the molecule to a surface functionalized with azide (B81097) groups. This allows for the precise engineering of surfaces with specific electronic and chemical properties. Such SAMs can be used to control the growth and orientation of subsequent layers in organic electronic devices, leading to improved performance. elsevierpure.comnih.gov

The following table summarizes the potential applications of this compound in materials science.

Application Area Role of this compound Key Functional Groups Potential Outcome
Conductive PolymersMonomer/PrecursorEthynyl group for polymerizationSynthesis of novel polythiophenes with tailored properties mdpi.com
Organic Solar Cells (OSCs)Building block for donor polymersEthynyl and acetyl groups for modificationImproved power conversion efficiency mdpi.commdpi.comrsc.org
Light-Emitting Diodes (LEDs)Precursor for emitter materialsAcetyl and ethynyl groups for synthesis of fused systemsDevelopment of new fluorophores for OLEDs beilstein-journals.org
Self-Assembled Monolayers (SAMs)Anchor molecule for surface modificationEthynyl group for "click" chemistryPrecise control of interfacial properties in devices oaepublish.comelsevierpure.comnih.gov
Dye-Sensitized Solar Cells (DSSCs)Synthon for D-π-A dyesThiophene ring as π-bridge; acetyl and ethynyl groups for functionalizationEnhanced light-harvesting and cell efficiency researchgate.netresearchgate.netrsc.orgnih.gov

Synthesis of π-Conjugated Systems for Advanced Electronic Materials

The development of advanced electronic materials is a rapidly growing field, and this compound plays a significant role in the synthesis of π-conjugated systems that are integral to these materials. The presence of both an electron-withdrawing acetyl group and a reactive ethynyl group attached to the thiophene ring makes this compound a valuable precursor for creating extended conjugated molecules with specific electronic properties. These properties are crucial for applications in organic electronics, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

The Sonogashira cross-coupling reaction is a key synthetic tool where this compound is frequently utilized. This palladium-catalyzed reaction enables the linking of the ethynyl group with various aryl or heteroaryl halides, leading to the formation of larger, more complex π-conjugated structures. These resulting molecules often possess desirable characteristics for electronic materials, such as strong absorption in the visible spectrum, high charge carrier mobility, and good thermal stability. For example, reacting this compound with different aromatic bromides can generate a diverse library of donor-acceptor chromophores. In these systems, the thiophene unit typically functions as part of the electron-donating segment, while the acetyl group can be further modified or integrated into an electron-accepting portion. This molecular design strategy is fundamental for tuning the frontier molecular orbital energy levels (HOMO and LUMO) of the material, which directly influences its performance in electronic devices.

Agrochemical Research and Development

In the domain of agrochemical research, the unique structural characteristics of this compound make it a valuable intermediate for synthesizing potential new crop protection agents. The thiophene ring is a known scaffold in many biologically active compounds, and the presence of the ethynyl and acetyl groups provides reactive sites for further chemical modifications to create diverse molecular architectures with potential pesticidal activity.

Synthesis of Pesticidal Precursors

The primary use of this compound in this area is as a precursor for more complex molecules that may exhibit insecticidal, fungicidal, or herbicidal properties. The reactivity of the ethynyl group allows for its conversion into other functional groups, such as triazoles and pyrazoles, which are common in the core structures of commercial pesticides.

A notable example is the use of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, to react this compound with various organic azides. This reaction efficiently produces 1,2,3-triazole-containing compounds. The resulting triazole derivatives can then be screened for their biological activity against a range of agricultural pests. The acetyl group can also be a site for further modification, allowing for the introduction of different substituents to fine-tune the biological efficacy and spectrum of activity of the final compound.

Role as a Versatile Synthetic Intermediate in Organic Synthesis

Beyond its specific applications in materials science and agrochemicals, this compound is highly regarded in the broader field of organic synthesis for its adaptability as a building block. Its bifunctional nature, with both an electrophilic carbonyl carbon and a nucleophilic terminal alkyne, allows for a wide array of chemical transformations.

Construction of Complex Organic Architectures

The dual reactivity of this compound allows chemists to use it in a stepwise or orthogonal manner to construct intricate and highly functionalized organic molecules. The acetyl group can undergo various classic carbonyl reactions, such as aldol (B89426) condensations, Wittig reactions, and reductions to the corresponding alcohol, which can then be further functionalized.

Simultaneously or sequentially, the terminal alkyne can participate in a rich variety of reactions. In addition to the Sonogashira coupling and click chemistry, it can undergo hydration to form a methyl ketone, dimerization to form diynes, or be used in cyclization reactions to form new rings. This ability to selectively react at either the ketone or the alkyne, or to use both in a single synthetic sequence, provides a powerful tool for the efficient assembly of complex target molecules.

Building Block for Diverse Heterocyclic Systems

Heterocyclic compounds are of great importance in medicinal chemistry and materials science. This compound serves as an excellent starting point for the synthesis of a wide range of heterocyclic systems. The combination of the ketone and alkyne functionalities in a single molecule allows for various cyclization strategies.

Future Perspectives and Emerging Research Avenues for 1 5 Ethynylthiophen 2 Yl Ethanone

Exploration of Unconventional Reactivity and Novel Transformations

The future study of 1-(5-ethynylthiophen-2-yl)ethanone is poised to uncover novel chemical transformations. The thiophene (B33073) ring itself is known to undergo electrophilic substitution reactions, often with higher reactivity than benzene (B151609). nih.gov Research can delve into selective transformations that leverage the directing effects of the acetyl and ethynyl (B1212043) substituents.

Key research opportunities include:

Alkyne-Based Reactions: The terminal ethynyl group is a gateway to a vast array of reactions. Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings can be explored to synthesize extended π-conjugated systems. Its utility in "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, offers a highly efficient method for constructing complex molecular architectures and bioconjugates.

Acetyl Group Chemistry: The acetyl group's carbonyl carbon and α-protons are reactive sites. Future work could explore aldol (B89426) condensations, Knoevenagel condensations, and the Willgerodt-Kindler reaction to build more complex side chains or fuse new ring systems onto the thiophene core.

Tandem and Multicomponent Reactions: Designing one-pot syntheses that simultaneously modify both the ethynyl and acetyl groups could lead to rapid and efficient construction of diverse molecular libraries. nih.gov Metal-catalyzed cascade reactions, in particular, could yield intricate heterocyclic systems that are otherwise difficult to synthesize. researchgate.net

Integration into Advanced Supramolecular Assemblies

Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful strategy for organizing molecules into functional superstructures. Thiophene derivatives are well-documented to self-assemble into ordered arrangements like nanowires, 2-D crystals, and globular aggregates, driven by forces such as π-π stacking and hydrogen bonding. acs.orgnih.govuh.edursc.org

The unique structure of this compound—possessing a rigid, linear ethynyl rod and a polar acetyl group—makes it an exceptional candidate for designing novel self-assembling systems. Future research could investigate how this specific combination of functional groups directs the formation of:

Liquid Crystals: The rod-like shape imparted by the ethynyl group could promote the formation of nematic or smectic liquid crystalline phases.

Organogels: Intermolecular hydrogen bonding involving the acetyl group, coupled with π-stacking of the thiophene rings, could lead to the formation of fibrous networks capable of gelling organic solvents.

Surface Patterning: On substrates like graphite (B72142) or mica, the molecule could form highly ordered 2-D crystalline monolayers, with the packing arrangement influenced by a delicate balance of molecule-molecule and molecule-substrate interactions. nih.govuh.edu

Table 1: Factors Influencing Supramolecular Assembly of Thiophene Derivatives

Factor Influence on Assembly Potential with this compound Citation
π-π Stacking Governs the formation of ribbon-like or stacked structures. The thiophene ring provides a platform for strong π-π interactions, promoting ordered packing. acs.org
Molecular Shape & Size Determines the symmetry and type of packing (e.g., nanowires vs. 2-D crystals). The linear, rigid ethynyl group combined with the acetyl group creates a distinct shape that can direct specific assembly patterns. nih.govuh.edu
Noncovalent Interactions Hydrogen bonds, dipole-dipole forces, and van der Waals forces fine-tune the final structure. The polar acetyl group can participate in hydrogen bonding and dipole-dipole interactions, adding another layer of control. rsc.org
Substrate Nature The surface (e.g., graphite, mica) influences molecular arrangement and the type of nanostructure formed. Assembly on different substrates could yield varied nanostructures like wires or globular aggregates. nih.govuh.edu
Alkyl Chain Length Modifying derivatives with alkyl chains can alter packing and lead to different crystalline forms. Future derivatives could incorporate alkyl chains to systematically tune the supramolecular structure. uh.edursc.org

High-Throughput Screening for Undiscovered Biological Activities

High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds to identify those that modulate a specific biological pathway or target. nih.govhelsinki.fi This technology is a cornerstone of modern drug discovery. nih.gov While the biological profile of this compound is not extensively documented, HTS presents a powerful tool to uncover its latent therapeutic potential. Thiophene-containing compounds are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govmdpi.comnih.gov

A future HTS campaign could involve:

Library Synthesis: Creating a focused library of compounds derived from the this compound scaffold, systematically modifying the acetyl and ethynyl groups.

Assay Development: Utilizing robust, miniaturized assays suitable for HTS formats (384- or 1536-well plates). helsinki.fi These could include cell-based assays measuring cytotoxicity against cancer cell lines or biochemical assays measuring the inhibition of key enzymes like cyclooxygenases (implicated in inflammation) or kinases (implicated in cancer). mdpi.comchapman.edu

Screening and Hit Identification: Screening the library to identify "hits"—compounds that show activity in the primary assay. nih.gov This would be followed by secondary and orthogonal assays to confirm activity and eliminate false positives. helsinki.fi

Table 2: Hypothetical HTS Workflow for this compound Derivatives

Step Description Key Considerations Citation
1. Target Identification Select a biological target relevant to a disease (e.g., an enzyme, receptor). Thiophene derivatives have shown promise as anti-inflammatory and anticancer agents. mdpi.com
2. Assay Development Design a reliable and scalable assay (biochemical or cell-based) to measure target activity. The assay must be optimized for HTS, with a Z'-factor >0.5 to ensure robustness. helsinki.fi
3. Library Screening Test a library of this compound derivatives in the primary assay. Libraries can be sourced commercially or synthesized to explore specific chemical space. nih.govmdpi.com
4. Hit Confirmation Re-test initial "hits" to confirm their activity and determine potency (e.g., EC₅₀ or IC₅₀ values). This step validates the initial findings and prioritizes the most promising compounds. mdpi.com
5. Counter & Orthogonal Screening Use secondary assays to rule out compounds that interfere with the assay technology (false positives). An orthogonal assay tests the same biological process with a different readout. helsinki.fi
6. Hit-to-Lead Optimization Synthesize analogues of confirmed hits to improve potency, selectivity, and drug-like properties. This is the starting point for a medicinal chemistry program. nih.gov

Development of Targeted Drug Delivery Systems Utilizing this compound Scaffolds

Targeted drug delivery aims to concentrate therapeutic agents at the site of disease, thereby increasing efficacy and reducing systemic side effects. nih.govyoutube.com This often involves using a molecular scaffold—a core structure to which drugs, targeting ligands, and other functional components can be attached. nih.govresearchgate.net

The this compound molecule is an ideal scaffold for building targeted drug delivery systems. Its terminal alkyne is particularly valuable, as it allows for covalent attachment to other molecules via highly efficient click chemistry.

Future research could focus on using this scaffold to construct:

Polymer-Drug Conjugates: The scaffold could be attached to biocompatible polymers, with a therapeutic agent linked to another part of the molecule.

Antibody-Drug Conjugates (ADCs): The ethynyl group can be used to link the scaffold, carrying a potent cytotoxic drug, to an antibody that specifically targets cancer cells.

Nanoparticle Systems: The molecule could be incorporated into the structure of liposomes, micelles, or other nanoparticles, serving as a structural component or as a linker to attach targeting molecules to the nanoparticle surface. youtube.com

Application in Nanotechnology and Optoelectronic Devices

Thiophene-based oligomers and polymers are among the most studied π-conjugated systems due to their versatile chemistry and applications in organic electronic devices. uh.edu The electronic and optical properties of these materials can be finely tuned by modifying their chemical structure. uh.edu

The extended π-conjugated system of this compound, which includes the thiophene ring and the ethynyl group, makes it a promising building block for advanced materials. Future research will likely explore its incorporation into:

Organic Semiconductors: As a component in polymers or small molecules for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The material's charge carrier mobility and band gap would be key parameters of interest. rsc.org

Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives can be used as emissive or charge-transporting layers in OLEDs. The specific substitution pattern on this compound could be tuned to achieve emission at desired wavelengths.

Molecular Wires: The rigid, linear, and conjugated nature of the molecule makes it a candidate for use as a nanoscale wire, capable of conducting electrical current over short distances in molecular electronic circuits.

Advanced Machine Learning and AI-Driven Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research and drug discovery. nih.gov These computational tools can analyze vast datasets to predict molecular properties, screen virtual compound libraries, and design novel molecules with desired characteristics. nih.govbohrium.com

For this compound, AI and ML can accelerate discovery in several ways:

Property Prediction: ML models, such as Quantitative Structure-Property Relationship (QSPR) models, can be trained on data from other thiophene derivatives to predict properties of new, unsynthesized analogues of this compound. This includes predicting thermophysical properties, solubility, and potential biological activities. bohrium.comresearchgate.net

Virtual Screening: Instead of physically screening millions of compounds, ML models can perform virtual high-throughput screening to identify derivatives of the scaffold most likely to be active against a specific biological target. nih.gov

Generative Design: AI-driven generative models can design entirely new molecules based on the this compound scaffold. These models can be optimized to generate structures with high predicted binding affinity, good drug-like properties, and synthetic feasibility.

Table 3: Application of Machine Learning Models in the Study of Thiophene Derivatives

Machine Learning Model Application Relevance to this compound Citation
Light Gradient Boosting Machine (LightGBM) Predicting thermophysical properties like high-pressure density. Could predict physical properties crucial for materials science applications. bohrium.comresearchgate.net
Deep Neural Network (DNN) Predicting physical properties and biological activities. Can model complex, non-linear relationships to predict optoelectronic or biological properties. bohrium.comresearchgate.net
QSAR Models (Quantitative Structure-Activity Relationship) Virtual screening and predicting biological activity. Can rapidly screen virtual libraries of derivatives to prioritize synthesis for biological testing. nih.gov
Generative Adversarial Networks (GANs) Designing novel molecular structures with desired properties. Can propose new, optimized structures based on the core scaffold for drug or materials design.

Q & A

Basic: What synthetic methodologies are effective for preparing 1-(5-Ethynylthiophen-2-yl)ethanone, and how can reaction yields be optimized?

Answer:
The compound is typically synthesized via Sonogashira coupling, leveraging the reactivity of the ethynyl group. A common route involves:

  • Step 1: Bromination of 2-acetylthiophene at the 5-position using N-bromosuccinimide (NBS) under radical initiation .
  • Step 2: Palladium-catalyzed coupling of 5-bromo-2-acetylthiophene with trimethylsilylacetylene (TMSA), followed by deprotection to yield the terminal alkyne .

Key factors for optimization:

  • Catalyst system: Pd(PPh₃)₂Cl₂/CuI in THF/amine mixtures enhances cross-coupling efficiency.
  • Temperature control: Reactions performed at 60–80°C minimize side reactions like alkyne oligomerization.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) resolves intermediates. Reported yields range from 65–85% depending on bromination efficiency .

Advanced: How does the ethynyl group influence the electronic properties and reactivity of the thiophene core?

Answer:
The ethynyl substituent introduces significant electron-withdrawing effects via conjugation with the thiophene ring, as demonstrated by DFT calculations:

  • Electron Density: Reduced electron density at the 2-position (acetyl group), evidenced by downfield shifts in ¹³C NMR (δ ~125 ppm for C≡C) .
  • Reactivity Implications:
    • Enhanced susceptibility to electrophilic substitution at the 4-position of the thiophene.
    • Stabilization of radical intermediates in photochemical reactions, as shown in studies of analogous thiophene-ethynyl derivatives .

Experimental Validation:

  • Cyclic voltammetry reveals a reduction potential shift of +0.3 V compared to non-ethynylated analogs, confirming increased electron deficiency .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Key Techniques:

  • ¹H/¹³C NMR: Distinct signals include:
    • δ 2.6 ppm (s, 3H, acetyl CH₃).
    • δ 3.1 ppm (s, 1H, terminal alkyne proton, after deprotection).
    • Thiophene ring protons appear as a doublet (δ 7.2–7.5 ppm) .
  • FT-IR: Strong absorption at ~2100 cm⁻¹ (C≡C stretch) and 1680 cm⁻¹ (C=O) .
  • Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 178.03 (C₈H₆OS requires 178.02) .

Validation:
Cross-referencing with X-ray crystallography (where available) confirms planarity of the thiophene-ethanone system .

Advanced: What biological activities have been reported for this compound, and what mechanisms are proposed?

Answer:
Observed Activities:

  • Antimicrobial: MIC values of 8–16 µg/mL against S. aureus and E. coli, attributed to disruption of membrane integrity via hydrophobic interactions .
  • Anticancer: IC₅₀ = 12 µM in HeLa cells, linked to ROS generation and mitochondrial membrane depolarization .

Mechanistic Insights:

  • Molecular docking suggests the ethynyl group enhances binding to E. coli DNA gyrase (ΔG = −9.2 kcal/mol) .
  • In vitro assays show inhibition of topoisomerase IIα at 10 µM, comparable to etoposide .

Advanced: How can researchers reconcile discrepancies in reported biological activity data across studies?

Answer:
Common Sources of Variability:

  • Structural Analog Confusion: Misidentification of substituents (e.g., ethynyl vs. vinyl groups) alters activity. Cross-validate via HRMS and elemental analysis .
  • Assay Conditions: Differences in cell lines (e.g., HeLa vs. MCF-7) and culture media (e.g., FBS concentration) impact IC₅₀ values. Standardize protocols using CLSI guidelines .

Resolution Strategies:

  • Meta-analysis of SAR Ethynyl groups enhance potency by 3–5× compared to methyl or chloro analogs in antimicrobial screens .
  • Control experiments with known inhibitors (e.g., ciprofloxacin) to calibrate assay sensitivity .

Basic: What are the stability considerations for storing and handling this compound?

Answer:

  • Light Sensitivity: Degrades under UV exposure (t₁/₂ = 48 hrs at 300 nm). Store in amber vials at −20°C .
  • Moisture: Hydrolysis of the acetyl group occurs in aqueous pH < 3, forming acetic acid and thiophene derivatives. Use anhydrous solvents for reactions .

Advanced: What computational tools are recommended for modeling interactions between this compound and biological targets?

Answer:

  • Docking Software: AutoDock Vina or Schrödinger Suite for predicting binding modes to enzymes like DNA gyrase .
  • MD Simulations: GROMACS with CHARMM36 forcefield to assess stability of ligand-protein complexes over 100 ns trajectories .
  • QM/MM: Gaussian 16 (B3LYP/6-31G*) for exploring transition states in catalytic inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.